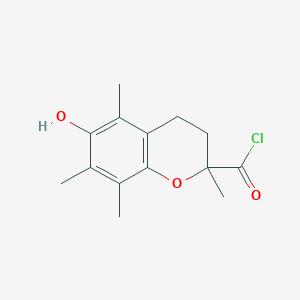

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and prevent oxidative damage.

Mechanism of Action

Target of Action

The primary target of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox , is reactive oxygen species (ROS) in the body. It exhibits radical scavenging and antioxidant activities .

Mode of Action

Trolox interacts with ROS by donating a hydrogen atom to the free radicals, thereby neutralizing them and preventing oxidative damage to cells .

Biochemical Pathways

The compound affects the oxidative stress pathway. By neutralizing ROS, it prevents the downstream effects of oxidative stress, such as DNA damage, lipid peroxidation, and cell death .

Result of Action

The molecular and cellular effects of Trolox’s action include the reduction of oxidative stress, prevention of cellular damage, and potential enhancement of cellular longevity .

Action Environment

Environmental factors such as the presence of other antioxidants, the level of oxidative stress in the body, and individual health conditions can influence the action, efficacy, and stability of Trolox .

Biochemical Analysis

Biochemical Properties

It is known to exhibit radical scavenging and antioxidant activities . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it may have a protective effect against oxidative damage

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It has been reported to be stable for 2 months at room temperature and 45°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride typically involves the chlorination of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride undergoes various chemical reactions, including:

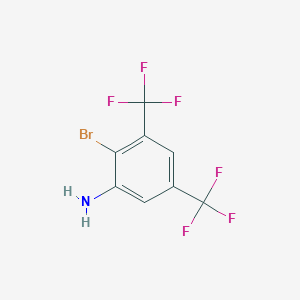

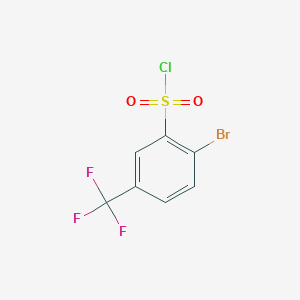

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

Oxidation and Reduction: While the chromane ring is relatively stable, the hydroxyl group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of the carboxylic acid.

Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.

Water or Aqueous Bases: Used in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Formed through hydrolysis.

Scientific Research Applications

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is widely used in scientific research due to its antioxidant properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying antioxidant mechanisms.

Biology: Employed in cell culture studies to investigate the effects of oxidative stress and the protective role of antioxidants.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.

Comparison with Similar Compounds

Similar Compounds

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.

α-Tocopherol: A form of vitamin E that is lipid-soluble and widely used as an antioxidant.

Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetic products.

Uniqueness

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is unique due to its specific structure, which allows it to be used in both aqueous and lipid environments. This dual solubility enhances its versatility in various applications compared to other antioxidants that may be limited to either aqueous or lipid phases.

Properties

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWOGJXEBJDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)

![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)